Benzoylmethyltriphenylphosphonium chloride

Vue d'ensemble

Description

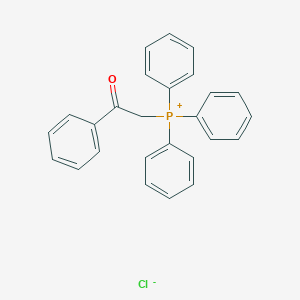

Benzoylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C26H22ClOP and a molecular weight of 416.88 . It is also known by several synonyms, including Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, chloride (1:1); Phenacyltriphenylphosphonium chloride; Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, monochloride; Phosphonium, phenacyltriphenyl-, chloride .

Synthesis Analysis

While specific synthesis methods for Benzoylmethyltriphenylphosphonium chloride were not found, a related compound, 2-substituted benzazoles, has been synthesized using triphenylbismuth dichloride to produce benzimidoyl chloride from thioamides by desulfurization and chlorination . This method could potentially be applied to the synthesis of Benzoylmethyltriphenylphosphonium chloride.Molecular Structure Analysis

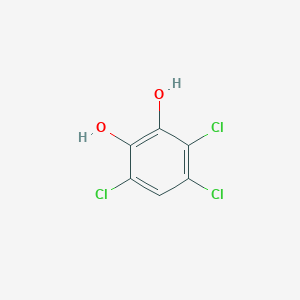

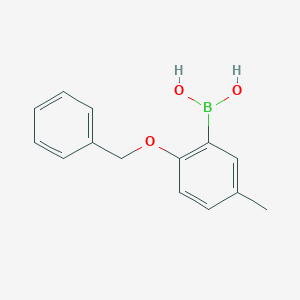

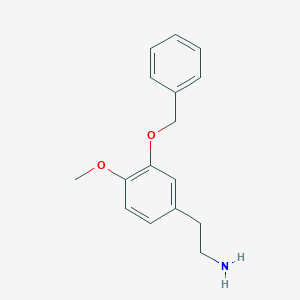

The molecular structure of Benzoylmethyltriphenylphosphonium chloride consists of a benzoyl group (C6H5CO-) attached to a methyltriphenylphosphonium group (CH3P(C6H5)3+) via a phosphorus-carbon bond . The chloride ion (Cl-) is associated with the phosphonium group, balancing the positive charge .Physical And Chemical Properties Analysis

Benzoylmethyltriphenylphosphonium chloride is a solid compound with a melting point of 267-271°C . Its InChI Key is OWTCGJRBQMOICX-UHFFFAOYSA-M .Applications De Recherche Scientifique

Accelerator for Fluoroelastomer Curing System

Benzoylmethyltriphenylphosphonium chloride is used as an accelerator in the Bisphenol AF curing system for fluoroelastomers . Fluoroelastomers are a type of synthetic rubber that offers exceptional resistance to heat, oils, and chemicals, making them ideal for aerospace, automotive, and industrial applications.

Phase-Transfer Catalyst

This compound is also used as a phase-transfer catalyst in the synthesis of certain organic compounds . Phase-transfer catalysis is a special form of heterogeneous catalysis that can accelerate or permit reactions in which one or more reactants are present in different phases.

Reactant for Synthesis of Chemical Compounds

Benzoylmethyltriphenylphosphonium chloride is used as a reactant for the synthesis of various chemical compounds . This broad application allows for the creation of a wide range of substances, from pharmaceuticals to materials for industrial use.

Functional Group Interconversions

In organic synthesis, this compound can be used in functional group interconversions . This process involves the transformation of one functional group into another, providing a pathway for the synthesis of complex organic molecules.

Heterocycle Synthesis

The compound is also used in the synthesis of heterocycles . Heterocyclic compounds contain at least one atom other than carbon within their ring structure and are prevalent in a wide range of products, including pharmaceuticals, dyes, and plastics.

Metal Complexes and Their Applications in Synthesis

Benzoylmethyltriphenylphosphonium chloride can be used in the formation of metal complexes, which can then be applied in various synthesis processes . These complexes can act as catalysts, facilitating a variety of chemical reactions.

Total Synthesis of Natural Products

Finally, this compound can be used in the total synthesis of natural products . Total synthesis involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors.

Safety and Hazards

While specific safety data for Benzoylmethyltriphenylphosphonium chloride was not found, general precautions for handling similar chemical compounds include avoiding contact with eyes and skin, avoiding dust formation, using only under a chemical fume hood, not breathing dust/fume/gas/mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .

Orientations Futures

While specific future directions for Benzoylmethyltriphenylphosphonium chloride were not found, the compound’s potential applications in the synthesis of other organic compounds could be explored further. For instance, its use in the synthesis of 2-substituted benzazoles suggests potential applications in the development of new synthetic methods .

Mécanisme D'action

Target of Action

The primary target of Benzoylmethyltriphenylphosphonium chloride is the mitochondria . Mitochondria are essential organelles in cells, playing a crucial role in energy production, cell signaling, and apoptosis. They have been implicated in various diseases, including cancer, diabetes, cardiovascular, and neurodegenerative diseases .

Mode of Action

Benzoylmethyltriphenylphosphonium chloride, like other triphenylphosphonium (TPP) compounds, is a lipophilic cation . It is believed to accumulate within the mitochondria due to the organelle’s large transmembrane electric potential (negative inside), which facilitates the accumulation of lipophilic and positively charged molecules . .

Propriétés

IUPAC Name |

phenacyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCGJRBQMOICX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937386 | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylmethyltriphenylphosphonium chloride | |

CAS RN |

1678-18-8 | |

| Record name | 1678-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.